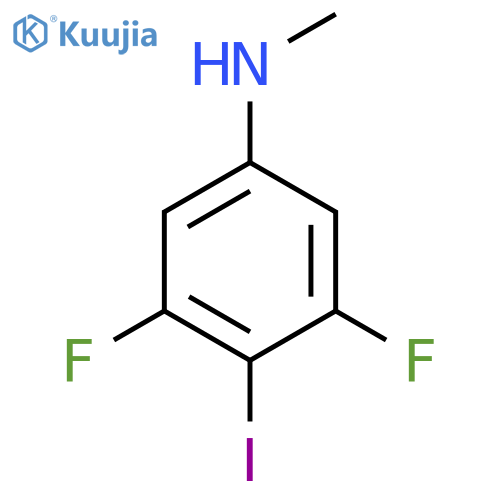Cas no 1882549-71-4 (3,5-difluoro-4-iodo-N-methylaniline)

1882549-71-4 structure
商品名:3,5-difluoro-4-iodo-N-methylaniline
3,5-difluoro-4-iodo-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 1882549-71-4
- 3,5-difluoro-4-iodo-N-methylaniline
- EN300-2912094
-
- インチ: 1S/C7H6F2IN/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3
- InChIKey: FAEBJSADWXZNMU-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C=C1F)NC)F
計算された属性
- せいみつぶんしりょう: 268.95130g/mol
- どういたいしつりょう: 268.95130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12Ų
3,5-difluoro-4-iodo-N-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2912094-1.0g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 1.0g |
$398.0 | 2025-03-19 | |
| Enamine | EN300-2912094-5.0g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 5.0g |
$1157.0 | 2025-03-19 | |
| Enamine | EN300-2912094-0.1g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.1g |
$351.0 | 2025-03-19 | |
| Enamine | EN300-2912094-0.05g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.05g |
$334.0 | 2025-03-19 | |
| Enamine | EN300-2912094-2.5g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 2.5g |
$782.0 | 2025-03-19 | |
| Enamine | EN300-2912094-10.0g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 10.0g |
$1716.0 | 2025-03-19 | |
| Enamine | EN300-2912094-0.5g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.5g |
$383.0 | 2025-03-19 | |
| Enamine | EN300-2912094-0.25g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.25g |
$366.0 | 2025-03-19 |
3,5-difluoro-4-iodo-N-methylaniline 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1882549-71-4 (3,5-difluoro-4-iodo-N-methylaniline) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
